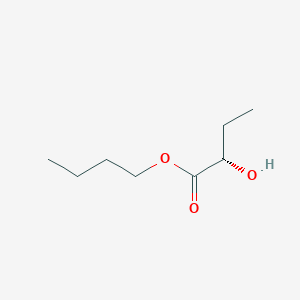

(S)-Butyl 2-hydroxybutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl (2S)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFBWGUXPFAXRS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580889 | |

| Record name | Butyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132513-51-0 | |

| Record name | Butyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Butyl 2-hydroxybutanoate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of (S)-Butyl 2-hydroxybutanoate

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of chiral molecules like this compound is paramount. This guide provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to facilitate identification, characterization, and quality control.

Chemical Structure

This compound

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. This data is derived from foundational spectroscopic principles and analysis of structurally related compounds.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (representative)

| Proton Assignment (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~4.15 | dd | ~5.0, 7.0 | 1H |

| -OH | ~2.5-3.5 | br s | - | 1H |

| H-3 | ~1.75 | m | ~7.0, 7.5 | 2H |

| H-4 | ~0.95 | t | ~7.5 | 3H |

| H-1' | ~4.20 | t | ~6.8 | 2H |

| H-2' | ~1.65 | m | ~6.8, 7.4 | 2H |

| H-3' | ~1.40 | m | ~7.4, 7.4 | 2H |

| H-4' | ~0.92 | t | ~7.4 | 3H |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on concentration and temperature. It may be exchanged with D₂O.[4]

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (representative)

| Carbon Assignment (Atom No.) | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~175 |

| C-2 (-CHOH) | ~70 |

| C-3 (-CH₂) | ~28 |

| C-4 (-CH₃) | ~10 |

| C-1' (-OCH₂) | ~65 |

| C-2' (-CH₂) | ~31 |

| C-3' (-CH₂) | ~19 |

| C-4' (-CH₃) | ~14 |

Infrared (IR) Spectroscopy

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3500 - 3200 | O-H stretch (alcohol) | Broad, Medium |

| 2960 - 2870 | C-H stretch (alkane) | Strong |

| ~1740 | C=O stretch (ester) | Strong |

| 1300 - 1000 | C-O stretch (ester and alcohol) | Strong |

Note: The characteristic strong absorption around 1740 cm⁻¹ is indicative of the ester carbonyl group.[5]

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Proposed Fragment | Notes |

| 160 | [M]⁺ | Molecular Ion (low abundance) |

| 103 | [M - C₄H₉O]⁺ | Loss of butoxy radical |

| 87 | [M - C₄H₉O₂]⁺ | McLafferty rearrangement product |

| 75 | [HO-CH-C(O)OH]⁺ | Alpha-cleavage product |

| 57 | [C₄H₉]⁺ | Butyl cation |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Apparatus: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum is best obtained using the neat liquid (thin film) method.[6][7]

-

Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Place the sample-containing plates into the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.[7]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Sample Introduction: Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

-

Inject a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) into the GC injector port.

-

-

Apparatus: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.

-

GC Separation:

-

Use a suitable capillary column (e.g., a non-polar DB-5 or similar).

-

Program the oven temperature to start at a low temperature (e.g., 60°C) and ramp up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure separation from any impurities.[11]

-

Helium is typically used as the carrier gas.[11]

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the MS ion source.

-

Use a standard electron ionization energy of 70 eV.[11]

-

Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound, such as this compound, using the described spectroscopic techniques.

References

- 1. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 132513-51-0 [chemicalbook.com]

- 3. 132513-51-0 || Chemieliva Pharmaceutical Co., Ltd || éåºç¦è ¾å»è¯æéå ¬å¸ [chemieliva.com]

- 4. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ursinus.edu [ursinus.edu]

- 8. researchgate.net [researchgate.net]

- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 10. dem.ri.gov [dem.ri.gov]

- 11. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

An In-depth Technical Guide to the Solubility of (S)-Butyl 2-hydroxybutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Butyl 2-hydroxybutanoate, a chiral ester of significant interest in the pharmaceutical and chemical industries. Due to its role as a key intermediate in the synthesis of various bioactive molecules, understanding its solubility in organic solvents is critical for process development, formulation, and purification. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and provides a logical workflow for its synthesis.

Core Topic: this compound

This compound (CAS Number: 132513-51-0) is an organic compound with the molecular formula C₈H₁₆O₃.[1] Its structure features a butyl ester of (S)-2-hydroxybutanoic acid, incorporating a chiral center that is crucial for its application in stereospecific synthesis. It is recognized as a valuable building block in the preparation of pharmaceuticals and pesticides.

Solubility Profile of this compound

The following table summarizes the available qualitative and inferred solubility information for this compound.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Reported/Inferred Solubility | Citation(s) |

| Water | H₂O | 80.1 | Sparingly soluble (1-2 g/L) | [2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Soluble | |

| Ethanol | C₂H₅OH | 24.5 | Miscible | [2] |

| Methanol | CH₃OH | 32.7 | Expected to be miscible | |

| Acetone | C₃H₆O | 20.7 | Expected to be soluble | |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Miscible | [2] |

| Chloroform | CHCl₃ | 4.8 | Miscible | [2] |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Expected to be soluble | |

| Hexane | C₆H₁₄ | 1.9 | Expected to be soluble |

Note on Data: The "miscible" and "sparingly soluble" data for ethanol, diethyl ether, chloroform, and water are based on direct findings for the racemic or enantiomeric form of butyl 2-hydroxybutanoate.[2] Solubility in DMSO is also reported. The solubility in methanol, acetone, ethyl acetate, and hexane is inferred based on the principle of "like dissolves like" and the reported solubility of structurally similar esters in these solvents. The polar hydroxyl group and the ester functionality allow for hydrogen bonding and dipole-dipole interactions with polar solvents, while the butyl chain enhances solubility in nonpolar organic solvents.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

1. Materials and Equipment:

-

This compound (solid or liquid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid/liquid ensures that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solute to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid/undissolved phase from the liquid phase.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Pass the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

Synthesis Workflow for this compound

The most common laboratory-scale synthesis of this compound is through the Fischer esterification of (S)-2-hydroxybutanoic acid with n-butanol, using an acid catalyst.

Caption: Fischer Esterification Workflow for this compound Synthesis.

References

An In-depth Technical Guide to (S)-Butyl 2-hydroxybutanoate

CAS Number: 132513-51-0

This technical guide provides a comprehensive overview of (S)-Butyl 2-hydroxybutanoate, a chiral building block significant in the fields of pharmaceutical synthesis and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Properties

This compound is an optically active ester.[1] Its chiral nature makes it a valuable intermediate in the stereoselective synthesis of more complex molecules, particularly pharmaceuticals.[2][3]

Identifiers and Descriptors

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 132513-51-0 | [1][4][5] |

| IUPAC Name | butyl (2S)-2-hydroxybutanoate | [4][6] |

| Molecular Formula | C8H16O3 | [1][4] |

| Molecular Weight | 160.21 g/mol | [1][4] |

| Synonyms | n-Butyl (S)-2-hydroxybutyrate, (S)-2-Hydroxybutanoic acid n-butyl ester, Roxatidine Impurity 56 | [1][4] |

| SMILES | CCCCOC(=O)--INVALID-LINK--O | [4] |

| InChIKey | YFFBWGUXPFAXRS-ZETCQYMHSA-N | [1][4] |

Physical and Chemical Properties

Quantitative physical and chemical data are crucial for experimental design and are presented below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 205 °C | [1] |

| Density | 0.989 g/cm³ | [1] |

| Flash Point | 79 °C | [1] |

| XLogP3-AA | 1.6 | [4] |

| pKa (Predicted) | 13.06 ± 0.20 | [1] |

| Storage Temp. | 2-8 °C, Dry, Dark | [1][7] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common and illustrative laboratory-scale method is the Fischer-Speier esterification of (S)-2-hydroxybutanoic acid with n-butanol. Other reported methods include stereospecific ring-opening reactions of epoxides.[2]

Generalized Fischer Esterification Protocol

This protocol describes the acid-catalyzed reaction between (S)-2-hydroxybutanoic acid and n-butanol. Esterification is an equilibrium reaction; therefore, reaction conditions are optimized to favor product formation, typically by using an excess of one reactant or by removing water as it forms.[8][9]

Materials:

-

(S)-2-hydroxybutanoic acid

-

n-Butanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[10]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add (S)-2-hydroxybutanoic acid and an excess of n-butanol (typically 3-5 equivalents).

-

Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by TLC or GC until the starting material is consumed (usually several hours).

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[10] The bicarbonate wash should be performed carefully to vent any CO₂ gas that evolves.[8]

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent and excess n-butanol using a rotary evaporator.

-

Purification: The crude ester is purified by vacuum distillation to yield the final product, this compound.

Applications in Drug Development and Industry

This compound serves as an essential chiral intermediate in the synthesis of high-value compounds.[1]

-

Pharmaceutical Intermediate: Its most prominent role is as a key intermediate in the synthesis of the peroxisome proliferator-activated receptor alpha (PPARα) agonist known as (R)-K-13675 or Pemafibrate.[2] Pemafibrate is a drug developed for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[2]

-

Industrial Chemicals: It is also utilized as a starting material for the production of certain pesticides and photographic chemicals, where specific stereochemistry is required for optimal activity.[1]

The logical pathway from this intermediate to the final active pharmaceutical ingredient (API) highlights its importance in the pharmaceutical supply chain.

Conclusion

This compound (CAS 132513-51-0) is a well-characterized chiral ester with significant value in synthetic organic chemistry. Its defined stereocenter is critical for its primary application as a key building block in the production of pharmaceuticals like Pemafibrate. The availability of reliable synthetic protocols, such as the Fischer esterification, ensures its accessibility for research and development purposes. This guide provides the foundational technical data required by scientists to effectively utilize this compound in their work.

References

- 1. This compound | 132513-51-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 3347-90-8: (S)-2-Hydroxybutyric acid | CymitQuimica [cymitquimica.com]

- 4. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound|CAS 132513-51-0|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]

- 8. youtube.com [youtube.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Physical Characteristics of (S)-Butyl 2-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical and chemical properties of (S)-Butyl 2-hydroxybutanoate. Due to a lack of available experimental data in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics of liquid organic compounds such as the title compound.

Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | butyl (2S)-2-hydroxybutanoate | PubChem[2] |

| CAS Number | 132513-51-0 | ChemicalBook[1], PubChem[2] |

| Molecular Formula | C₈H₁₆O₃ | ChemicalBook[1], PubChem[2] |

| Molecular Weight | 160.21 g/mol | ChemicalBook[1], PubChem[2] |

| XLogP3-AA (Computed) | 1.6 | PubChem[2] |

| Purity | >98% (Commercially available) | Chemieliva[3], this compound |

| Storage Conditions | Sealed in dry, Room Temperature or -20°C | Sunway Pharm Ltd[4], this compound |

Experimental Protocols for Physical Characterization

The following sections detail standardized laboratory procedures for determining the primary physical properties of a liquid organic compound like this compound.

The boiling point is a fundamental physical property that can aid in the identification and purity assessment of a liquid substance.[5]

Methodology: Thiele Tube Method [6]

-

Sample Preparation: Fill a small test tube or a Durham tube to about half-full with the liquid sample. Invert a capillary tube (sealed at one end) and place it into the liquid with the open end down.[6]

-

Apparatus Setup: Attach the sample tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Insert this assembly into a Thiele tube containing mineral oil, making sure the sample is immersed in the oil.[6]

-

Heating: Gently heat the arm of the Thiele tube with a microburner. The convection currents in the oil will ensure uniform heating.[7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.[7]

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6][7]

For compounds that are solid at room temperature, the melting point is a critical indicator of purity.[8][9][10] While this compound is expected to be a liquid, this protocol is included for broader applicability.

Methodology: Capillary Method [8][11]

-

Sample Preparation: Place a small amount of the finely powdered solid compound on a clean, dry surface. Tap the open end of a capillary tube into the powder to introduce a small amount of the sample. Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[8][11]

-

Apparatus Setup: Insert the capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]

-

Melting Point Range Determination: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.[11]

The density of a liquid is its mass per unit volume and is a characteristic physical property.[12][13]

Methodology: Mass and Volume Measurement [12][13][14][15][16]

-

Mass Measurement: Weigh a clean and dry graduated cylinder or pycnometer on an analytical balance and record its mass.[12][14]

-

Volume Measurement: Add a known volume of the liquid sample (e.g., 10 mL) to the graduated cylinder or pycnometer. Read the volume from the bottom of the meniscus.[12]

-

Mass of Liquid: Weigh the graduated cylinder or pycnometer containing the liquid and record the total mass. Subtract the mass of the empty container to determine the mass of the liquid.[12][14]

-

Density Calculation: Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[13][15]

-

Temperature: Record the temperature of the liquid, as density is temperature-dependent.[14]

For chiral molecules like this compound, the specific rotation is a crucial property that characterizes its optical activity.[17][18]

Methodology: Polarimetry [19][17][20][21]

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable achiral solvent (e.g., ethanol, chloroform) to obtain a solution of a specific concentration (c), expressed in g/mL.[17][20]

-

Polarimeter Calibration: Calibrate the polarimeter with a blank solvent-filled cell.

-

Sample Measurement: Fill the polarimeter cell of a known path length (l), typically in decimeters (dm), with the prepared solution, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and measure the observed optical rotation (α) in degrees.[17][20]

-

Specific Rotation Calculation: Calculate the specific rotation [α] using Biot's Law:[17][20][21] [α] = α / (l × c) The specific rotation is typically reported with the temperature (T) and the wavelength of light (D for the sodium D-line) as [α]TD.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical characteristics of a chemical compound.

Caption: Logical workflow for determining the physical properties of a chemical substance.

References

- 1. This compound | 132513-51-0 [chemicalbook.com]

- 2. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 132513-51-0 || Chemieliva Pharmaceutical Co., Ltd || éåºç¦è ¾å»è¯æéå ¬å¸ [chemieliva.com]

- 4. This compound - CAS:132513-51-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry-online.com [chemistry-online.com]

- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 15. homesciencetools.com [homesciencetools.com]

- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 17. vernier.com [vernier.com]

- 18. Virtual Labs [cds-iiith.vlabs.ac.in]

- 19. m.youtube.com [m.youtube.com]

- 20. cdn.pasco.com [cdn.pasco.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

The Stereochemistry of Butyl 2-Hydroxybutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of butyl 2-hydroxybutanoate, a chiral molecule of significant interest in the pharmaceutical and chemical industries. The document details the synthesis of its enantiomers, methods for their separation and analysis, and relevant physical properties. Particular emphasis is placed on the preparation of the (S)-enantiomer, a key intermediate in the synthesis of various bioactive compounds. This guide includes detailed, adaptable experimental protocols for synthesis and analysis, quantitative data presented in tabular format, and visual representations of key concepts and workflows to aid researchers in their drug development and scientific endeavors.

Introduction

Butyl 2-hydroxybutanoate is a chiral ester containing a stereocenter at the second carbon of the butanoate chain. This chirality results in the existence of two enantiomers: (R)-butyl 2-hydroxybutanoate and (S)-butyl 2-hydroxybutanoate. These stereoisomers can exhibit distinct biological activities, making the control and analysis of their stereochemistry crucial in the development of pharmaceuticals and other fine chemicals.[1] The (S)-enantiomer, in particular, is a valuable building block for the synthesis of certain peroxisome proliferator-activated receptor alpha (PPARα) agonists.[2] This guide will delve into the critical aspects of the stereochemistry of this compound.

Stereoisomers of Butyl 2-Hydroxybutanoate

The two enantiomers of butyl 2-hydroxybutanoate are non-superimposable mirror images of each other. Their three-dimensional structures are depicted below.

Physicochemical and Stereochemical Properties

While many physical properties of enantiomers are identical (e.g., boiling point, density), they differ in their interaction with plane-polarized light.

Note: Despite extensive literature searches, a specific experimentally determined value for the optical rotation of the enantiomers of butyl 2-hydroxybutanoate could not be located. For reference, the related compound ethyl (R)-(-)-3-hydroxybutyrate has a reported specific rotation of -46° (c=1, chloroform).[3]

Table 1: Physicochemical Properties of Butyl 2-Hydroxybutanoate

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₃ | [2] |

| Molecular Weight | 160.21 g/mol | [2] |

| Boiling Point | 205 °C | [4] |

| Density | 0.989 g/cm³ | [4] |

| Flash Point | 79 °C | [4] |

Synthesis of Enantiopure Butyl 2-Hydroxybutanoate

The stereoselective synthesis of butyl 2-hydroxybutanoate is crucial for obtaining the desired enantiomer for specific applications. Several methods have been developed, with a focus on producing the (S)-enantiomer.

Asymmetric Chemical Synthesis

One notable method involves the stereo-specific ring-opening of butyl-(S)-2,3-epoxypropanoate using methylmagnesium bromide in the presence of a copper catalyst.[2] This reaction proceeds with high yield and stereoselectivity.

Table 2: Comparison of Yields for the Synthesis of this compound

| Catalyst | Catalyst eq. | Reaction Conditions | Yield (%) | Reference |

| CuI | 0.075 | -78°C, 3.5 h | 83 | [5] |

| CuI | 0.15 | -20°C, 15 min | 64 | [5] |

| CuI | 0.15 | -78°C, 15 min | 99 | [5] |

| CuCl | 0.15 | -78°C, 15 min | 79 | [5] |

| CuBr | 0.15 | -78°C, 15 min | 76 | [5] |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted.

Experimental Protocols

The following are detailed experimental protocols adapted from literature for compounds with similar structures and functionalities. Researchers should optimize these methods for butyl 2-hydroxybutanoate.

Protocol 1: Asymmetric Synthesis of this compound

Materials:

-

Butyl-(S)-(-)-2,3-epoxypropionate

-

Anhydrous diethyl ether (Et₂O)

-

Methylmagnesium bromide (CH₃MgBr) solution in Et₂O

-

Copper(I) iodide (CuI)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure: (Adapted from[5])

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add butyl-(S)-(-)-2,3-epoxypropionate (1 equivalent) and anhydrous diethyl ether.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add copper(I) iodide (0.15 equivalents).

-

Slowly add a solution of methylmagnesium bromide in diethyl ether (1.1 equivalents) dropwise to the stirred mixture.

-

Stir the reaction at -78°C for 15 minutes.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Chiral Gas Chromatography (GC) Analysis

Note: This protocol is a general guideline for the chiral separation of 2-hydroxy esters and may require optimization.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm)

Materials:

-

Racemic butyl 2-hydroxybutanoate standard

-

This compound and/or (R)-butyl 2-hydroxybutanoate enantiomeric standards

-

Anhydrous solvent for sample preparation (e.g., hexane or dichloromethane)

Procedure: (Adapted from[6])

-

Sample Preparation: Prepare a dilute solution of the butyl 2-hydroxybutanoate sample in the chosen solvent.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp at 2°C/min to 200°C.

-

Injection Volume: 1 µL

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. Identify the peaks by comparing their retention times with those of the pure enantiomeric standards. The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Note: This is a general protocol and requires optimization for the specific analyte.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® AD-H)

Materials:

-

Racemic butyl 2-hydroxybutanoate standard

-

This compound and/or (R)-butyl 2-hydroxybutanoate enantiomeric standards

-

HPLC-grade solvents (e.g., n-hexane, isopropanol)

-

Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

Procedure: (Adapted from[4])

-

Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic analytes, adding a small amount of TFA (e.g., 0.1%) can improve peak shape.

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, detection might be challenging)

-

Injection Volume: 10 µL

-

-

Analysis: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram. The enantiomers should be resolved into two peaks. Calculate the enantiomeric excess based on the peak areas.

Visualization of Experimental Workflow

The general workflow for the chiral analysis of butyl 2-hydroxybutanoate is outlined below.

Conclusion

The stereochemistry of butyl 2-hydroxybutanoate is a critical consideration for its application in the pharmaceutical and chemical industries. This guide has provided an in-depth overview of its stereoisomers, synthetic methods with a focus on the (S)-enantiomer, and adaptable protocols for its chiral analysis by GC and HPLC. While a specific optical rotation value for the enantiomers remains to be reported in the literature, the information and protocols presented herein offer a solid foundation for researchers and professionals working with this important chiral molecule. Further optimization of the provided analytical methods is recommended to achieve baseline separation and accurate quantification for specific research and development needs.

References

- 1. This compound - CAS:132513-51-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(-)-3-羟基丁酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 132513-51-0 [chemicalbook.com]

- 5. Buy Butyl (2R)-2-hydroxybutanoate | 928835-95-4 [smolecule.com]

- 6. (R)-2-hydroxybutanoate | C4H7O3- | CID 6994379 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-Butyl 2-hydroxybutanoate molecular weight and formula

An In-Depth Technical Guide to (S)-Butyl 2-hydroxybutanoate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound is an optically active compound recognized for its role as a valuable building block in the synthesis of pharmaceuticals and pesticides.[1] This guide provides a technical overview of its core molecular data and a detailed experimental protocol for its synthesis.

Core Molecular Data

A clear summary of the fundamental molecular properties of this compound is presented below.

| Property | Value | Citations |

| Molecular Formula | C8H16O3 | [1][2][3][4][5] |

| Molecular Weight | 160.21 g/mol | [1][2][3][4][5] |

| CAS Number | 132513-51-0 | [1][2][3][4] |

| IUPAC Name | butyl (2S)-2-hydroxybutanoate | [4] |

| SMILES | CCCCOC(=O)--INVALID-LINK--O | [4] |

Synthesis of this compound

The following section details an experimental protocol for the synthesis of this compound, adapted from documented laboratory procedures.[2]

Experimental Protocol

Objective: To synthesize this compound via the reaction of n-butyl (S)-(-)-2,3-epoxypropionate with a suitable catalyst in an anhydrous solvent.

Materials:

-

n-butyl (S)-(-)-2,3-epoxypropionate (200 mg)

-

Anhydrous diethyl ether

-

Copper (I) iodide (CuI) catalyst

Procedure:

-

In a reaction vessel, dissolve 200 mg of n-butyl (S)-(-)-2,3-epoxypropionate in anhydrous diethyl ether.

-

Cool the reaction mixture to -78°C.

-

Add 0.15 molar equivalents of the copper (I) iodide catalyst to the mixture.

-

Maintain the reaction at -78°C for 15 minutes.

-

Upon completion, the target product, this compound, is obtained.

Note: The highest yield (99%) was achieved under these specific conditions.[2] Using an excessive amount of catalyst or no catalyst at all resulted in a more complex product mixture and a significantly lower or no yield of the desired product.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis workflow for this compound.

References

- 1. This compound | 132513-51-0 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound - CAS:132513-51-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 132513-51-0 || Chemieliva Pharmaceutical Co., Ltd || éåºç¦è ¾å»è¯æéå ¬å¸ [chemieliva.com]

An In-depth Technical Guide on the Optical Rotation of Enantiomerically Pure (S)-Butyl 2-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

(S)-Butyl 2-hydroxybutanoate is a chiral ester with the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 132513-51-0 | [1][2][3][][5] |

| Molecular Formula | C8H16O3 | [1][3] |

| Molecular Weight | 160.21 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 205 °C | [1] |

| Density | 0.989 g/cm³ | [1] |

| Flash Point | 79 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

Optical Activity

This compound is an optically active compound due to the presence of a chiral center at the C2 position of the butanoate chain.[1] The "S" designation refers to the stereochemical configuration at this center according to the Cahn-Ingold-Prelog priority rules. While it is known to be optically active, a specific value for its specific rotation ([α]) has not been found in a comprehensive search of scientific literature and chemical databases.

The parent carboxylic acid, (S)-2-hydroxybutanoic acid, is known to be the dextrorotatory enantiomer, designated as (+)-2-Hydroxybutanoic acid.[6] It is important to note that the sign of optical rotation for the corresponding ester, this compound, cannot be directly inferred from the parent acid and must be determined experimentally.

Experimental Protocol: Determination of Optical Rotation

The optical rotation of a chiral compound is determined using a polarimeter. The following is a generalized experimental protocol for measuring the specific rotation of a liquid sample like this compound.

Objective: To measure the observed rotation of enantiomerically pure this compound and calculate its specific rotation.

Materials:

-

Enantiomerically pure this compound

-

High-purity solvent (e.g., ethanol, chloroform, or methanol)

-

Polarimeter (with a sodium D-line lamp, λ = 589.3 nm)

-

Volumetric flasks

-

Analytical balance

-

Polarimeter cell (cuvette) of a known path length (typically 1 dm)

Procedure:

-

Solution Preparation:

-

Accurately weigh a sample of enantiomerically pure this compound.

-

Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (c), typically expressed in g/100 mL.

-

-

Polarimeter Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

-

Fill the polarimeter cell with the pure solvent (blank).

-

Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

-

Place the sample cell in the polarimeter.

-

Observe the rotation of the plane of polarized light and record the observed angle of rotation (α). Multiple readings should be taken and averaged to ensure accuracy.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the Biot's law formula: [α]Tλ = α / (l × c) Where:

-

[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL or g/100mL (depending on the convention used).

-

-

Synthesis of this compound

Enantiomerically pure this compound can be synthesized via several methods. One common approach involves the esterification of (S)-2-hydroxybutanoic acid with butanol. Another reported method is the stereospecific ring-opening of (S)-butyl 2,3-epoxypropanoate using a methylmagnesium bromide and a copper catalyst.[7] The enantiomeric purity of the final product is crucial for its applications and is typically determined by chiral chromatography.

Logical Workflow for Optical Rotation Determination

The following diagram illustrates the logical workflow for the experimental determination of the specific rotation of a chiral compound.

Caption: A flowchart illustrating the key steps in determining the specific rotation of a chiral compound.

Conclusion

While the specific optical rotation of enantiomerically pure this compound is not documented in readily accessible literature, its identity as a chiral and optically active compound is well-established. This guide provides the necessary theoretical background and a detailed experimental protocol for researchers to determine this important physical property. The synthesis of enantiomerically pure material is a prerequisite for such a measurement, and established synthetic routes are available. The determination of its specific rotation will be a valuable addition to the chemical literature and will aid in the characterization and quality control of this important chiral building block in drug development and other industries.

References

- 1. This compound | 132513-51-0 [chemicalbook.com]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 132513-51-0 | MOLNOVA [molnova.com]

- 6. CAS 3347-90-8: (S)-2-Hydroxybutyric acid | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxybutanoate Esters: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutanoate esters, a class of alpha-hydroxy esters, have garnered increasing interest in the scientific community. Initially explored in the context of classical organic synthesis, their roles as chiral building blocks, metabolic intermediates, and potential therapeutic agents are now being recognized. This technical guide provides a comprehensive overview of the discovery and history of 2-hydroxybutanoate esters, detailed experimental protocols for their synthesis and analysis, and an exploration of their biological significance, with a focus on relevant signaling pathways. Quantitative data is presented in structured tables for clarity, and key concepts are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Discovery and History

The history of 2-hydroxybutanoate esters is intrinsically linked to the broader discovery and synthesis of α-hydroxy acids. While a singular "discovery" event for 2-hydroxybutanoate esters is not documented, their origins can be traced back to the early explorations of α-hydroxy acids in the 19th century.

One of the foundational methods for the synthesis of α-hydroxy acids, and by extension their esters, was the Reformatsky reaction , first reported by Sergey Nikolaevich Reformatsky in 1887. This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of metallic zinc to form a β-hydroxy ester. While the primary product is a β-hydroxy ester, variations of this reaction have been developed to synthesize a wide range of hydroxy esters, including α-hydroxy esters. The reaction proceeds through the formation of an organozinc reagent, a Reformatsky enolate, which is less reactive than Grignard reagents and thus prevents self-condensation of the ester.

Over the years, numerous other methods for the synthesis of α-hydroxy acids and their esters have been developed, including:

-

Hydrolysis of α-halocarboxylic acids: A common route involving the reaction of an α-halocarboxylic acid with a base, followed by acidification.

-

Cyanohydrin pathway: The addition of hydrogen cyanide to an aldehyde or ketone to form a cyanohydrin, which is then hydrolyzed to the α-hydroxy acid.

-

Asymmetric synthesis: Modern methods focusing on the enantioselective synthesis of specific stereoisomers of 2-hydroxybutanoate esters, which are crucial for pharmaceutical applications due to the stereospecificity of biological systems.

The significance of 2-hydroxybutanoic acid, the parent acid of these esters, in biological systems has been a more recent discovery. It is now recognized as a byproduct of the metabolism of L-threonine and the synthesis of glutathione, an important antioxidant. Elevated levels of 2-hydroxybutyrate in the blood have been identified as an early biomarker for insulin resistance and metabolic stress. This biological context has spurred further interest in its corresponding esters as potential prodrugs or bioactive molecules.

Physicochemical Properties

The physicochemical properties of 2-hydroxybutanoate esters are crucial for their application in both chemical synthesis and biological systems. These properties are influenced by the nature of the esterifying alcohol. The following tables summarize key quantitative data for two common 2-hydroxybutanoate esters.

Table 1: Physicochemical Properties of Methyl 2-hydroxybutanoate

| Property | Value | Source(s) |

| Molecular Formula | C5H10O3 | |

| Molecular Weight | 118.13 g/mol | |

| Boiling Point | 159.3 °C | |

| Density | 1.05 - 1.1 g/cm³ | |

| Flash Point | 54.6 °C | |

| logP (o/w) | -0.06970 | |

| Vapor Pressure | 0.889 mmHg at 25°C |

Table 2: Physicochemical Properties of Ethyl 2-hydroxybutanoate

| Property | Value | Source(s) |

| Molecular Formula | C6H12O3 | |

| Molecular Weight | 132.16 g/mol | |

| Boiling Point | 167 °C | |

| Density | 1.01 g/cm³ | |

| Flash Point | 62.70 °C | |

| logP (o/w) | 0.344 | |

| Water Solubility | 1.592e+005 mg/L at 25 °C |

Experimental Protocols

Synthesis of 2-Hydroxybutanoate Esters via the Reformatsky Reaction

This protocol provides a general methodology for the synthesis of a β-hydroxy ester, which can be adapted for the synthesis of 2-hydroxybutanoate esters.

Materials:

-

Aldehyde (e.g., propanal)

-

α-Bromoester (e.g., ethyl 2-bromoacetate)

-

Activated zinc dust

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Activate the zinc dust by stirring it with 1 M HCl for a few minutes, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.

-

To a round-bottom flask containing the activated zinc dust, add anhydrous diethyl ether or THF.

-

A solution of the aldehyde and the α-bromoester in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of zinc.

-

The reaction mixture is gently heated to initiate the reaction, which is usually indicated by a color change and the onset of reflux.

-

After the initial exothermic reaction subsides, the mixture is heated at reflux for an additional 1-2 hours to ensure complete reaction.

-

The reaction mixture is then cooled to room temperature and quenched by the slow addition of 1 M HCl.

-

The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the polar nature of 2-hydroxybutanoate esters, derivatization is often necessary to increase their volatility for GC-MS analysis.

Materials:

-

Sample containing 2-hydroxybutanoate ester

-

Internal standard (e.g., a deuterated analog)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Anhydrous solvent (e.g., acetonitrile)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: To a known volume of the sample, add the internal standard.

-

Extraction (if necessary): For complex matrices like biological fluids, a liquid-liquid extraction with a solvent like ethyl acetate may be required. The organic extract is then dried down under a stream of nitrogen.

-

Derivatization: The dried extract or a standard solution is reconstituted in an anhydrous solvent. The derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) is added, and the vial is sealed and heated (e.g., at 70°C for 30 minutes).

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions:

-

Inlet temperature: 250°C

-

Carrier gas: Helium at a constant flow rate.

-

Oven temperature program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Electron ionization at 70 eV.

-

Scan mode: Full scan or selected ion monitoring (SIM) for quantitative analysis.

-

-

Biological Significance and Signaling Pathways

While research on the direct biological effects of 2-hydroxybutanoate esters is still emerging, their significance can be inferred from the well-established roles of their parent acid, 2-hydroxybutyric acid (2-HB), and the structurally similar ketone body, β-hydroxybutyrate (BHB). Upon administration, it is anticipated that these esters are hydrolyzed by endogenous esterases to release 2-hydroxybutyric acid.

2-HB is a metabolic byproduct of threonine catabolism and glutathione synthesis. Elevated levels of 2-HB are associated with increased lipid oxidation and oxidative stress and are considered an early biomarker for insulin resistance.

Given the structural similarity and metabolic link, the signaling pathways affected by BHB are likely to be influenced by 2-HB as well. Key signaling pathways include:

-

AMP-activated protein kinase (AMPK) Pathway: AMPK is a central regulator of cellular energy homeostasis. Studies on BHB have shown that it can modulate AMPK activity. Depending on the cellular context and glucose availability, this can lead to either activation or inhibition of AMPK, thereby influencing downstream processes like glucose uptake, fatty acid oxidation, and protein synthesis.

-

mTOR Signaling Pathway: The mechanistic target of rapamycin (mTOR) is a key regulator of cell growth, proliferation, and protein synthesis. Research on BHB suggests it can influence mTOR signaling. Some studies indicate that BHB may enhance muscle protein synthesis, potentially through an mTOR-independent pathway, while others suggest a more complex, context-dependent regulation of mTOR.

The potential for 2-hydroxybutanoate esters to act as prodrugs for 2-hydroxybutyric acid makes them interesting candidates for therapeutic development, particularly in the context of metabolic disorders.

Conclusion and Future Directions

2-Hydroxybutanoate esters represent a class of compounds with a rich history in organic synthesis and a promising future in biomedical research and drug development. Their synthesis is well-established, with both classical and modern methods providing access to these molecules. Detailed analytical protocols, such as those for GC-MS, allow for their accurate quantification in various matrices.

The biological significance of these esters is becoming increasingly apparent, largely through the understanding of their parent acid, 2-hydroxybutyric acid, as a key metabolic indicator. The potential for these esters to modulate critical signaling pathways like AMPK and mTOR opens up new avenues for therapeutic intervention in metabolic diseases.

Future research should focus on elucidating the direct effects of various 2-hydroxybutanoate esters on cellular signaling pathways to confirm the hypotheses derived from studies on 2-hydroxybutyric acid and its analogs. Furthermore, exploring the pharmacokinetics and pharmacodynamics of these esters will be crucial for their development as potential therapeutic agents. The continued investigation of these versatile molecules holds great promise for advancing our understanding of metabolism and developing novel treatments for metabolic disorders.

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-Butyl 2-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the enantioselective synthesis of (S)-Butyl 2-hydroxybutanoate, a valuable chiral building block in the pharmaceutical industry. Two robust and effective methods are presented: chemoenzymatic kinetic resolution of racemic butyl 2-hydroxybutanoate using Candida antarctica lipase B (CALB), and asymmetric reduction of butyl 2-oxobutanoate using baker's yeast. These protocols offer high enantioselectivity and good yields, providing reliable strategies for obtaining the desired (S)-enantiomer. Detailed experimental procedures, data presentation in tabular format for easy comparison, and a protocol for the determination of enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC) are included.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. The stereochemistry of this molecule is crucial for the biological activity of the final active pharmaceutical ingredient (API). Therefore, the development of efficient and highly selective methods for its synthesis is of significant importance. This application note outlines two proven methodologies for the enantioselective synthesis of this compound: lipase-catalyzed kinetic resolution and microbial asymmetric reduction.

The chemoenzymatic approach leverages the high selectivity of lipases to resolve a racemic mixture, while the microbial reduction utilizes the inherent stereopreference of enzymes within baker's yeast to produce the desired enantiomer from a prochiral ketone. Both methods represent green and sustainable alternatives to traditional chemical synthesis.

Data Presentation

The following table summarizes the typical quantitative data obtained from the described synthetic methods.

| Method | Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Lipase-Catalyzed Kinetic Resolution | Candida antarctica lipase B (CALB) | Racemic Butyl 2-hydroxybutanoate | This compound | ~45% | >98% |

| Asymmetric Reduction | Baker's Yeast (immobilized) | Butyl 2-oxobutanoate | This compound | 60-70% | >95% |

Experimental Protocols

Method 1: Lipase-Catalyzed Kinetic Resolution of Racemic Butyl 2-hydroxybutanoate

This method relies on the enantioselective acylation of the (R)-enantiomer of butyl 2-hydroxybutanoate by CALB, leaving the desired (S)-enantiomer unreacted.

Materials:

-

Racemic Butyl 2-hydroxybutanoate

-

Immobilized Candida antarctica lipase B (CALB)

-

Vinyl acetate

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of racemic butyl 2-hydroxybutanoate (1.0 eq) in anhydrous toluene (5 mL/mmol of substrate), add immobilized CALB (50 mg/mmol of substrate).

-

Add vinyl acetate (0.6 eq) to the mixture.

-

Stir the reaction mixture at 30°C and monitor the progress of the reaction by TLC or GC.

-

When approximately 50% conversion is reached (typically 24-48 hours), filter off the enzyme and wash it with toluene.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the unreacted this compound from the acetylated (R)-enantiomer.

Method 2: Asymmetric Reduction of Butyl 2-oxobutanoate using Baker's Yeast

This protocol utilizes the reductase enzymes in baker's yeast to asymmetrically reduce the prochiral ketone, butyl 2-oxobutanoate, to the corresponding (S)-alcohol.

Materials:

-

Butyl 2-oxobutanoate

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Diatomaceous earth (Celite)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Suspend baker's yeast (20 g/mmol of substrate) in a solution of sucrose (40 g/L) in tap water at 30°C.

-

Stir the mixture for 30 minutes to activate the yeast.

-

Add butyl 2-oxobutanoate (1.0 eq) to the fermenting yeast suspension.

-

Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction by TLC or GC.

-

Once the reaction is complete, add diatomaceous earth to the mixture and filter through a pad of Celite.

-

Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.

Protocol for Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (ee) of the synthesized this compound can be determined by chiral HPLC analysis.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase).

-

Mobile Phase: n-Hexane / 2-Propanol (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of racemic butyl 2-hydroxybutanoate in the mobile phase.

-

Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

-

Prepare a solution of the synthesized product in the mobile phase.

-

Inject the sample and record the chromatogram.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Mandatory Visualizations

Application Notes and Protocols for the Stereoselective Reduction of Butyl 2-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of α-keto esters is a critical transformation in synthetic organic chemistry, providing access to chiral α-hydroxy esters, which are valuable building blocks for a wide range of pharmaceuticals and fine chemicals. This document provides detailed application notes and protocols for the stereoselective reduction of butyl 2-oxobutanoate to produce optically active butyl 2-hydroxybutanoate. Both biocatalytic and chemocatalytic methods are discussed, with a focus on providing actionable protocols and comparative data to aid in the selection of the most suitable method for a given research and development objective.

Data Presentation: Comparative Analysis of Catalytic Systems

While specific quantitative data for the stereoselective reduction of butyl 2-oxobutanoate is limited in publicly available literature, the following table summarizes the performance of various catalytic systems on closely related α- and β-keto esters. This data serves as a strong predictive guide for the expected outcomes with butyl 2-oxobutanoate.

| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Biocatalysts | |||||

| Candida parapsilosis ATCC 7330 | Alkyl-3-oxobutanoates | (S)-alkyl-3-hydroxybutanoates | up to 72 | >99 | [1] |

| Candida parapsilosis ATCC 7330 | Ethyl-4-chloro-3-oxobutanoate | (S)-ethyl-4-chloro-3-hydroxybutanoate | 95 | >99 | [2] |

| Geotrichum candidum IFO 4597 (Acetone Powder) | Aromatic & Aliphatic Ketones | (S)-alcohols | High | >99 | [3] |

| Rhodotorula gracilis AS 2.499 | tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate | (3R, 5S)-6-cholro-3, 5-dihydroxy-hexanoate | 68.3 | 95.1 (d.e.) | |

| Daucus carota (Carrot Root) | Various Ketones | Chiral Alcohols | High | High | [4][5] |

| Chemocatalysts | |||||

| Ru(II)-P-Phos in Ionic Liquid | α- and β-keto esters | Chiral Hydroxy Esters | High | Good to Excellent | [4] |

| Noyori-type Ru-BINAP | Methyl 2,2-dimethyl-3-oxobutanoate | (R)-β-hydroxy ester | 99 | 96 | [3] |

| Noyori-type Ru-BINAP | General Ketones | Chiral Alcohols | High | >99 | [3][6] |

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is a general method for the asymmetric reduction of α-keto esters using readily available baker's yeast.

Materials:

-

Butyl 2-oxobutanoate

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose (or glucose)

-

Tap water

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Yeast Suspension Preparation: In a suitable Erlenmeyer flask, suspend a commercially available baker's yeast cake in tap water. For a 1 mmol scale reaction, typically 10-20 g of yeast in 50-100 mL of water is used.

-

Activation: To the yeast suspension, add sucrose (typically 1.5-2.0 equivalents relative to the yeast weight) and stir the mixture at room temperature (25-30 °C) for 30-60 minutes to activate the yeast.

-

Substrate Addition: Dissolve butyl 2-oxobutanoate (1 mmol) in a minimal amount of ethanol (if necessary for solubility) and add it dropwise to the activated yeast suspension.

-

Reaction: Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells.

-

Extraction: Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude butyl 2-hydroxybutanoate.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) by chiral GC or HPLC analysis.

Protocol 2: Chemical Asymmetric Hydrogenation using a Noyori-type Ruthenium Catalyst

This protocol describes a general procedure for the asymmetric hydrogenation of a keto ester using a pre-catalyst of the Noyori type, such as Ru-BINAP. These reactions require an inert atmosphere and handling of pressurized hydrogen gas.

Materials:

-

Butyl 2-oxobutanoate

-

[RuCl((R)-BINAP)(p-cymene)]Cl or a similar Noyori-type pre-catalyst

-

Anhydrous methanol (or other suitable alcohol)

-

Hydrogen gas (high purity)

-

High-pressure autoclave or a similar hydrogenation apparatus

-

Standard Schlenk line and inert atmosphere techniques

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a high-pressure autoclave equipped with a magnetic stir bar with the ruthenium pre-catalyst (typically 0.01-1 mol%).

-

Substrate Addition: Add anhydrous methanol to the autoclave, followed by the butyl 2-oxobutanoate substrate. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000.

-

Hydrogenation: Seal the autoclave, remove the inert atmosphere by purging with hydrogen gas several times. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4-100 atm).

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-100 °C) for the specified time (typically a few hours to 24 hours). Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing them by GC or TLC.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Analysis: Determine the yield and enantiomeric excess of the resulting butyl 2-hydroxybutanoate by chiral GC or HPLC.

Visualizations

Caption: General workflow for the stereoselective reduction of butyl 2-oxobutanoate.

Caption: Comparison of biocatalytic and chemocatalytic approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. ethz.ch [ethz.ch]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]

(S)-Butyl 2-hydroxybutanoate: A Versatile Chiral Building Block in Synthesis

(S)-Butyl 2-hydroxybutanoate is an optically active ester that serves as a crucial chiral building block in the stereoselective synthesis of various complex molecules, most notably in the pharmaceutical industry. Its utility stems from the presence of a stereocenter at the C2 position and a hydroxyl group that can be further functionalized, allowing for the construction of intricate molecular architectures with high stereochemical control. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis and utilization of this versatile chiral synthon.

Applications in Pharmaceutical Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of the peroxisome proliferator-activated receptor alpha (PPARα) agonist, (R)-K-13675 . This pharmaceutical agent is investigated for the treatment of hyperlipidemia by reducing plasma triglycerides and increasing HDL cholesterol. The synthesis of (R)-K-13675 leverages the (S)-chirality of the hydroxybutanoate to establish the desired (R)-stereocenter in the final drug molecule.

A critical step in the synthesis of (R)-K-13675 from this compound is the etherification of the secondary alcohol . This transformation is typically achieved with inversion of configuration, converting the (S)-alcohol to an (R)-ether. Two primary methods have been employed for this key transformation: activation of the hydroxyl group as a sulfonate ester followed by nucleophilic substitution, and the Mitsunobu reaction.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, including both chemical and biocatalytic routes. A common and efficient chemical method involves the copper-catalyzed ring-opening of an epoxy ester.

Chemical Synthesis via Ring-Opening of an Epoxy Ester

A highly effective method for the preparation of this compound is the reaction of n-butyl (S)-(-)-2,3-epoxypropionate with methylmagnesium bromide in the presence of a copper(I) iodide catalyst.[1] This reaction proceeds with high yield and stereoselectivity.

Table 1: Reaction Conditions for the Synthesis of this compound [1]

| Entry | Cu Catalyst | Catalyst eq. | Reaction Conditions | Yield (%) |

| 1 | CuI | 0.075 | -78°C, 3.5 h | 83 |

| 2 | CuI | 0.15 | -20°C, 15 min | 64 |

| 3 | CuI | 0.15 | -78°C, 15 min | 99 |

| 4 | CuCl | 0.15 | -78°C, 15 min | 79 |

| 5 | CuBr | 0.15 | -78°C, 15 min | 76 |

| 6 | CuI | 0 | -78°C, 2.5 h | - |

| 7 | CuI | 0.75 | -78°C, 15 min | 41 |

Data sourced from ChemicalBook, referencing patent EP1908747A1.[1]

Experimental Protocol: Synthesis of this compound[1]

-

To a solution of n-butyl (S)-(-)-2,3-epoxypropionate (200 mg) in anhydrous diethyl ether, add copper(I) iodide (0.15 mol equivalent).

-

Cool the mixture to -78°C.

-

Slowly add methylmagnesium bromide to the reaction mixture.

-

Stir the reaction at -78°C for 15 minutes.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Caption: Synthesis of this compound.

Key Reactions Utilizing this compound

Etherification via Triflate Activation

A robust method for the etherification of this compound involves a two-step process: activation of the hydroxyl group as a trifluoromethanesulfonate (triflate), followed by nucleophilic substitution with a phenol. This method ensures a clean inversion of stereochemistry.[2]

Step 1: Triflation

The hydroxyl group is converted to a highly reactive triflate leaving group by reaction with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine.

Step 2: Nucleophilic Substitution

The resulting n-butyl (S)-2-trifluoromethanesulfonyloxybutanoate is then treated with the desired phenol in the presence of a base (e.g., potassium carbonate) to yield the corresponding (R)-2-phenoxybutanoate. This reaction proceeds in excellent yield without loss of optical purity.[2]

Experimental Protocol: Etherification via Triflation

Step 1: Synthesis of n-Butyl (S)-2-trifluoromethanesulfonyloxybutanoate

-

Dissolve this compound (1.0 eq) in dichloromethane at 0°C.

-

Add pyridine (1.2 eq).

-

Slowly add trifluoromethanesulfonic anhydride (1.1 eq).

-

Stir the reaction at 0°C for 1 hour.

-

Wash the reaction mixture with cold dilute hydrochloric acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude triflate, which is often used in the next step without further purification.

Step 2: Synthesis of Butyl (R)-2-phenoxybutanoate

-

Dissolve the phenol (1.0 eq) and n-butyl (S)-2-trifluoromethanesulfonyloxybutanoate (1.1 eq) in a suitable solvent such as acetonitrile.

-

Add potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the desired ether.

References

Application Notes and Protocols for the Synthesis of Pemafibrate using (S)-Butyl 2-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Butyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of pharmaceutical ingredients. Its specific stereochemistry makes it a crucial starting material for the enantioselective synthesis of complex molecules. One of the prominent applications of this compound is in the production of Pemafibrate (also known as K-877 or (R)-K-13675), a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator used for the treatment of hyperlipidemia.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Pemafibrate, highlighting the pivotal role of this compound.

Application of this compound in Pemafibrate Synthesis